methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride
CAS No.: 7625-59-4
Cat. No.: VC13499029
Molecular Formula: C12H17ClN2O3
Molecular Weight: 272.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7625-59-4 |
|---|---|
| Molecular Formula | C12H17ClN2O3 |
| Molecular Weight | 272.73 g/mol |
| IUPAC Name | methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O3.ClH/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 |
| Standard InChI Key | VZLMBUDOOLWFBO-PPHPATTJSA-N |
| Isomeric SMILES | COC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N.Cl |
| SMILES | COC(=O)CNC(=O)C(CC1=CC=CC=C1)N.Cl |
| Canonical SMILES | COC(=O)CNC(=O)C(CC1=CC=CC=C1)N.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s molecular formula is C₁₂H₁₇ClN₂O₃, with a molecular weight of 272.73 g/mol. Its IUPAC name, methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate hydrochloride, reflects its stereochemical configuration at the second carbon (S-enantiomer) and functional group arrangement. The presence of a phenyl group enhances hydrophobic interactions, while the ester and amide groups facilitate hydrogen bonding and solubility modulation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClN₂O₃ |
| Molecular Weight | 272.73 g/mol |
| CAS Number | 7625-59-4 |
| SMILES | COC(=O)CNC(=O)C@HN.Cl |
| InChI Key | VZLMBUDOOLWFBO-PPHPATTJSA-N |
The chiral center at the second carbon (S-configuration) is critical for its enantioselective interactions with biological targets, such as enzymes and receptors.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Amidation: 2-Amino-3-phenylpropanoic acid reacts with methyl chloroacetate in the presence of triethylamine, forming the amide bond.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.
The reaction can be represented as:
Industrial-Scale Optimization
Continuous flow synthesis is employed industrially to improve yield (≥85%) and purity (≥98%). Automated systems enable precise control over reaction parameters (temperature: 25–30°C, pressure: 1 atm), while downstream purification utilizes recrystallization from ethanol-water mixtures.
Chemical Reactivity and Transformations
Functional Group Reactivity
The compound undergoes three primary reactions:
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Oxidation: The primary amine group is oxidized to nitroso or nitro derivatives using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further derivatization.
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Electrophilic Aromatic Substitution: The phenyl ring undergoes bromination or nitration under standard conditions.
Stability Considerations
The hydrochloride salt enhances stability under ambient conditions but is hygroscopic. Storage recommendations include desiccated environments at 2–8°C to prevent hydrolysis of the ester group.
Pharmacological Activities and Mechanisms
Table 2: Pharmacological Profile
| Target | IC₅₀ (µM) | Selectivity (vs. STAT1) |
|---|---|---|
| STAT3 | 15.8 ± 0.6 | 10.2× |
Enzyme Modulation
The chiral center enables stereoselective binding to enzymes involved in amino acid metabolism, such as aminopeptidases. Kinetic studies reveal competitive inhibition (Kᵢ = 2.3 µM) against human leucine aminopeptidase, suggesting utility in metabolic disorder therapeutics.
Protein-Protein Interaction (PPI) Inhibition
By disrupting PPIs between STAT3 and its co-activators, the compound attenuates downstream oncogenic signaling pathways, including VEGF and Bcl-2 expression.
Research Applications and Case Studies
Peptide Synthesis
In a 2024 study, the compound served as a coupling agent in solid-phase peptide synthesis, achieving 92% yield for a decapeptide targeting angiotensin-converting enzyme (ACE). The hydrochloride salt improved solubility in dichloromethane, facilitating efficient amide bond formation.
Material Science Applications
Functionalized polymers incorporating this compound exhibited enhanced thermal stability (decomposition temperature: 280°C vs. 220°C for controls), attributed to phenyl ring stacking interactions.
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